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Introduction

BPR1K871 is a multi-kinase inhibitor based on a quinazoline scaffold, demonstrating significant
potential in the treatment of Acute Myeloid Leukemia (AML) and various solid tumors.[1][2]
Developed through rational drug design and scaffold-hopping from a furanopyrimidine core,
BPR1K871 exhibits a distinct and potent dual inhibitory action against FMS-like tyrosine kinase
3 (FLT3) and Aurora kinases A and B.[1][2][3] Its mechanism of action, characterized by the
modulation of these key oncogenic signaling pathways, has established it as a preclinical
development candidate for anti-cancer therapy.[1][2] This document provides an in-depth
technical guide to the kinase selectivity profile of BPR1K871, including quantitative data,
experimental methodologies, and the signaling pathways of its primary targets.

Kinase Selectivity Profile of BPR1K871

The kinase selectivity of BPR1K871 has been primarily characterized through enzymatic
assays to determine IC50 values and broader kinase panel screening using KINOMEScan®
technology.

Enzymatic Inhibition Data

BPR1K871 demonstrates potent, low nanomolar inhibition of its primary targets, FLT3, and
Aurora kinases A and B.
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Kinase Target IC50 (nM) Reference
AURKA 22 [1]3]
AURKB 13 [1](3]
FLT3 19 [1](3]

KINOMEScan® Profiling

At a concentration of 1 uM, BPR1K871 was screened against a panel of 395 non-mutant
kinases. The results revealed that 77 of these kinases exhibited inhibition of 65% or greater,
highlighting the multi-kinase inhibitory nature of the compound.[1][3]

Key Inhibited Kinases (% Control at 1 pM)

Kinase % Control
AURKA 0

AURKB 0.2

FLT3 0.2
AURKC 3.3

Lower % Control indicates stronger inhibition.

Furthermore, BPR1K871 demonstrated potent inhibition of clinically relevant mutant forms of

several kinases:
e ABL1 mutants: < 4.4% of control for ABL1T315I, ABL1Q252H, ABL1H396P[1]

« KIT mutants: < 4.0% of control for KITL576P, KITV559D, KITV559D,T670I, KITA829P,
KITV559D,V654A[1]

e RET mutants: < 0.5% of control for RETV804M, RETM918T, RETV804L[1]

Signaling Pathways of Primary Targets
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The anti-neoplastic activity of BPR1K871 is attributed to its potent inhibition of the FLT3 and
Aurora kinase signaling pathways.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase crucial for the proliferation, survival, and differentiation of
hematopoietic stem and progenitor cells.[3][4] Upon binding of its ligand, FLT3 dimerizes and
autophosphorylates, initiating downstream signaling cascades including the PI3K/AKT,
RAS/MAPK, and STAT5 pathways.[4] In AML, activating mutations such as internal tandem
duplications (ITD) lead to constitutive activation of these pathways, promoting leukemogenesis.
BPR1K871 inhibits this aberrant signaling by blocking the kinase activity of FLT3.
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Caption: FLT3 signaling pathway and the inhibitory action of BPR1K871.
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Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating
mitosis.[3] Aurora A is involved in centrosome maturation and separation and the formation of
the bipolar spindle. Aurora B is a component of the chromosomal passenger complex and is
critical for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.
Inhibition of Aurora kinases by BPR1K871 disrupts these processes, leading to mitotic arrest

and subsequent apoptosis in rapidly dividing cancer cells.
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Caption: Role of Aurora kinases in mitosis and inhibition by BPR1K871.

Experimental Protocols

The kinase selectivity profile of BPR1K871 was established using standardized and widely
accepted methodologies.

Enzymatic Assays (IC50 Determination)

The half-maximal inhibitory concentration (IC50) values for BPR1K871 against AURKA,
AURKB, and FLT3 were determined through in vitro enzymatic assays. While the specific
proprietary assay details may vary, a general workflow is as follows:
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» Reagents and Preparation: Recombinant human kinase enzymes, a specific peptide
substrate, and ATP are prepared in an appropriate assay buffer. BPR1K871 is serially diluted
to create a range of concentrations.

o Kinase Reaction: The kinase, substrate, and BPR1K871 (or vehicle control) are incubated
together. The enzymatic reaction is initiated by the addition of ATP.

o Detection: After a set incubation period, the reaction is stopped. The amount of
phosphorylated substrate is quantified. This is commonly achieved using technologies that
measure the remaining ATP (e.g., Kinase-Glo®), or by detecting the phosphopeptide product
(e.g., LanthaScreen® or HTRF®).

o Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control
(vehicle-only) activity. The resulting data is plotted as percent inhibition versus inhibitor
concentration, and the IC50 value is calculated using a nonlinear regression curve fit.
Experiments are typically performed in duplicate or triplicate.[1]
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Caption: General workflow for an in vitro enzymatic kinase assay.

KINOMEScan® Profiling

The broad kinase selectivity was profiled using the KINOMEScan® platform, a competitive
binding assay.

e Assay Principle: The assay measures the ability of a test compound (BPR1K871) to
compete with an immobilized, active-site directed ligand for binding to a panel of DNA-
tagged recombinant kinases.

o Experimental Procedure:

o Alibrary of DNA-tagged kinases is mixed with the immobilized ligand and BPR1K871 at a
fixed concentration (e.g., 1 uM).
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o The mixture is allowed to reach equilibrium.

o Kinases that are not bound to the immobilized ligand (due to binding by BPR1K871) are
washed away.

o The amount of kinase bound to the solid support is quantified by measuring the associated
DNA tag using quantitative PCR (QPCR).

o Data Interpretation: The results are reported as "% Control," where a lower percentage
indicates a stronger binding interaction between the kinase and BPR1K871.
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Caption: Simplified workflow of the KINOMEScan® competitive binding assay.
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Conclusion

BPR1K871 is a potent, multi-kinase inhibitor with primary activity against FLT3 and Aurora
kinases A and B. Its selectivity profile, confirmed through enzymatic and broad panel binding
assays, reveals a mechanism of action that involves the disruption of key signaling pathways
responsible for cancer cell proliferation, survival, and mitosis. This detailed technical overview
provides a foundation for further investigation and development of BPR1K871 as a promising
therapeutic agent in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15579909?utm_src=pdf-body
https://www.benchchem.com/product/b15579909?utm_src=pdf-body
https://www.benchchem.com/product/b15579909?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://pubmed.ncbi.nlm.nih.gov/27863392/
https://pubmed.ncbi.nlm.nih.gov/27863392/
https://pubmed.ncbi.nlm.nih.gov/27863392/
https://pubs.acs.org/doi/10.1021/acs.oprd.0c00515
https://resources.revvity.com/pdfs/pbr-htrf-signaling-pathways-in-liquid-cancer.PDF
https://www.benchchem.com/product/b15579909#bpr1k871-kinase-selectivity-profile
https://www.benchchem.com/product/b15579909#bpr1k871-kinase-selectivity-profile
https://www.benchchem.com/product/b15579909#bpr1k871-kinase-selectivity-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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